1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde
CAS No.: 1175146-85-6
Cat. No.: VC8054847
Molecular Formula: C10H16N4O
Molecular Weight: 208.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1175146-85-6 |
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Molecular Formula | C10H16N4O |
Molecular Weight | 208.26 g/mol |
IUPAC Name | 1-(1-ethylpiperidin-4-yl)triazole-4-carbaldehyde |
Standard InChI | InChI=1S/C10H16N4O/c1-2-13-5-3-10(4-6-13)14-7-9(8-15)11-12-14/h7-8,10H,2-6H2,1H3 |
Standard InChI Key | GFFQOLZGBWXDDR-UHFFFAOYSA-N |
SMILES | CCN1CCC(CC1)N2C=C(N=N2)C=O |
Canonical SMILES | CCN1CCC(CC1)N2C=C(N=N2)C=O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring substituted with an ethyl group at the 1-position, directly linked to a 1,2,3-triazole ring at the 4-position. The triazole’s 4-carbaldehyde group introduces a reactive site for further chemical modifications. The IUPAC name, 1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde, reflects this arrangement .
Key Physicochemical Parameters
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Molecular Formula:
Table 1: Physicochemical Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 208.26 g/mol |
PSA | 51.02 Ų |
LogP | 0.685 |
Storage Conditions | -20°C, sealed, dry |
Synthesis and Characterization
Synthetic Pathways
The compound is typically synthesized via click chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form the triazole ring. A representative route involves:
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Piperidine Modification: Ethylation of piperidine-4-amine to introduce the ethyl group.
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Triazole Formation: Reaction of the ethylpiperidine derivative with an azide-containing precursor under Cu(I) catalysis.
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Aldehyde Introduction: Oxidation of a hydroxymethyl intermediate or direct formylation using the Vilsmeier-Haack reaction .
Analytical Validation
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Spectroscopic Data: NMR spectra align with the expected structure, confirming the presence of the aldehyde proton at ~9.8 ppm and piperidine/triazole protons between 1.5–8.0 ppm .
Applications in Scientific Research
Pharmaceutical Intermediates
The aldehyde group enables conjugation with amines, hydrazines, or other nucleophiles, making the compound a key building block in:
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Anticancer Agents: Triazole derivatives exhibit apoptosis-inducing properties via kinase inhibition.
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Antimicrobials: Structural analogs show activity against Candida albicans and Gram-positive bacteria.
Table 2: Potential Biological Targets
Target Class | Mechanism of Action |
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Kinases | ATP-binding site inhibition |
Fungal Ergosterol | Biosynthesis disruption |
Bacterial Cell Wall | Peptidoglycan synthesis interference |
Material Science
The compound’s rigid heterocyclic framework contributes to the development of:
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Metal-Organic Frameworks (MOFs): As ligands for catalytic sites.
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Polymer Additives: Enhancing thermal stability and mechanical properties .
Hazard | Precautionary Measure |
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Skin Contact | Wash with soap and water |
Inhalation | Move to fresh air |
Eye Exposure | Rinse cautiously with water |
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